molecular formula C10H7ClFN3O B1280992 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline CAS No. 213675-94-6

4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline

Cat. No.: B1280992
CAS No.: 213675-94-6
M. Wt: 239.63 g/mol
InChI Key: KQXSKQIBNOCQGQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline typically involves the reaction of 4-chloro-2-fluoroaniline with 2-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline undergoes various chemical reactions, including:

Mechanism of Action

The exact mechanism of action of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline is not well-documented. it is known to interact with specific molecular targets and pathways, particularly in the context of proteomics research. The compound may bind to certain proteins or enzymes, affecting their activity and function .

Properties

IUPAC Name

4-chloro-2-fluoro-5-pyrimidin-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3O/c11-6-4-7(12)8(13)5-9(6)16-10-14-2-1-3-15-10/h1-5H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXSKQIBNOCQGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OC2=C(C=C(C(=C2)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466202
Record name 4-chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213675-94-6
Record name 4-chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-amino-2-chloro-4-fluorophenol (3.57 g), potassium carbonate (3.04 g), and 2-chloropyrimidine (3.20 g) suspended in butan-2-one (100 ml) and dimethylsulfoxide (10 ml) was heated at reflux overnight. The solution was processed and chromatographed on silica gel eluting with ethyl acetate:hexane, 1:2, to yield yellow crystals (4.0 g). 1H NMR (acetone-d6, TMS): 4.75(2H, brs), 6.78(1H, d, J=8.4 Hz), 7.09(1H, d, J=10.6 Hz), 7.15(1H, t, J=4.8 Hz), 8.56(2H, d, J=4.8 Hz).
Quantity
3.57 g
Type
reactant
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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